2-chloro-N,N-dimethyl-5-sulfamoylbenzamide
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Overview
Description
2-chloro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is known for its unique structure, which includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-5-sulfamoylbenzamide typically involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions may produce sulfonyl derivatives .
Scientific Research Applications
2-chloro-N,N-dimethyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The chloro group and the sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation in ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide
- N,N-dimethyl-4-sulfamoylbenzamide
- 3-chloro-4-fluoro-N,N-dimethylbenzamide
Uniqueness
2-chloro-N,N-dimethyl-5-sulfamoylbenzamide is unique due to the specific positioning of the chloro and sulfamoyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H11ClN2O3S |
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Molecular Weight |
262.71 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
HZMYARSDGBUYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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